molecular formula C11H22N2O3 B2588560 (R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine CAS No. 1932095-36-7

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine

Cat. No.: B2588560
CAS No.: 1932095-36-7
M. Wt: 230.308
InChI Key: LSGOFQGBDCLROP-RKDXNWHRSA-N
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Description

®-1-Boc-2-(®-1-hydroxyethyl)piperazine is a chiral piperazine derivative. Piperazines are a class of heterocyclic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This specific compound features a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-(®-1-hydroxyethyl)piperazine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable piperazine derivative.

    Protection: The nitrogen atoms in the piperazine ring are protected using a Boc group to prevent unwanted reactions.

    Substitution: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, often using an appropriate alkylating agent.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of ®-1-Boc-2-(®-1-hydroxyethyl)piperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-(®-1-hydroxyethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction can produce various alcohols or amines.

Scientific Research Applications

®-1-Boc-2-(®-1-hydroxyethyl)piperazine has numerous applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Medicine: It is a precursor in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-(®-1-hydroxyethyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxyethyl group and the piperazine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-2-(®-1-hydroxyethyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.

    ®-1-Boc-2-(®-1-hydroxyethyl)morpholine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.

    ®-1-Boc-2-(®-1-hydroxyethyl)pyrrolidine: Features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom.

Uniqueness

®-1-Boc-2-(®-1-hydroxyethyl)piperazine is unique due to its specific combination of a Boc-protected piperazine ring and a hydroxyethyl substituent. This structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

(R)-1-Boc-2-((R)-1-hydroxyethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and solubility. The presence of the hydroxyethyl group contributes to its biological interactions, particularly in receptor binding and enzyme inhibition.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives, including this compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study demonstrated that certain piperidine derivatives showed significant cytotoxicity against hypopharyngeal tumor cells, outperforming established chemotherapeutics like bleomycin .

Table 1: Summary of Anticancer Studies on Piperazine Derivatives

CompoundCancer TypeMechanism of ActionReference
Piperidine Derivative 1Hypopharyngeal TumorInduces apoptosis
EF24 AnalogLung/Breast CancerIKKb inhibition
This compoundTBDTBDTBD

2. Neuroprotective Effects

Piperazine derivatives have also been investigated for their neuroprotective properties. The compound's ability to inhibit acetylcholinesterase (AChE) suggests potential applications in treating neurodegenerative diseases like Alzheimer's. Compounds that inhibit AChE can enhance cholinergic signaling, which is crucial for cognitive function .

Table 2: Neuroprotective Properties of Piperazine Derivatives

CompoundTarget EnzymeEffectReference
This compoundAChEInhibitionTBD
Compound XBuChESelective inhibition

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of piperazine derivatives revealed that specific modifications could enhance their anticancer efficacy. The introduction of hydrophobic groups increased binding affinity to cancer cell receptors, leading to improved therapeutic outcomes .

Case Study 2: Neuroprotection

In another investigation, a series of piperazine derivatives were tested for their ability to inhibit AChE and BuChE. The results indicated that certain compounds not only inhibited these enzymes but also exhibited antioxidant properties, further supporting their potential in treating neurodegenerative conditions .

Properties

IUPAC Name

tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGOFQGBDCLROP-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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